ethyl 4-(1-(4-chlorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazine-1-carboxylate
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Description
Ethyl 4-(1-(4-chlorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24ClN7O3 and its molecular weight is 445.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
- Research has demonstrated the synthesis of novel pyrazole derivatives, including those related to the specified compound, showing potential as antimicrobial and anticancer agents. These compounds were evaluated for their in vitro activities against various microbes and cancer cell lines, with some exhibiting higher anticancer activity compared to reference drugs like doxorubicin. The antimicrobial activity was also notable, with compounds showing good to excellent efficacy against tested microbial strains (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Chemical Properties
- Another aspect of research focused on the synthesis of substituted dihydro-pyrazolo[4,3-d]pyrimidin-7-ones, which are structurally related to the target compound. The synthesis involved the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates, highlighting the versatility and reactivity of such compounds in chemical synthesis (Ochi & Miyasaka, 1983).
Biological Activity and Applications
- Further studies have explored the preparation and reactions of various heterocyclic systems derived from similar pyrazolo and pyrimidine derivatives, indicating their potential in creating compounds with excellent biocidal properties against a range of bacteria and fungi (Youssef, Abbady, Ahmed, & Omar, 2011).
Properties
IUPAC Name |
ethyl 4-[1-(4-chlorophenyl)-4-(2-hydroxyethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O3/c1-2-31-20(30)27-10-8-26(9-11-27)19-24-17(22-7-12-29)16-13-23-28(18(16)25-19)15-5-3-14(21)4-6-15/h3-6,13,29H,2,7-12H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKXVFPTQJOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)Cl)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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